1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea
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Overview
Description
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with 2-acetyl-1,2,3,4-tetrahydroisoquinoline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 1-(2-Carboxyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea.
Reduction: 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-aminophenyl)urea.
Substitution: 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyphenyl)urea.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and urea groups can form hydrogen bonds with active sites, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-fluorophenyl)urea
- 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-bromophenyl)urea
- 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methylphenyl)urea
Uniqueness
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and selectivity. The combination of the acetyl and urea groups also contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-12(23)22-9-8-13-6-7-15(10-14(13)11-22)20-18(24)21-17-5-3-2-4-16(17)19/h2-7,10H,8-9,11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRUIDMNUMLJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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